rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert alkenes into cyclopropanes. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive.
2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but different stereochemistry.
Cyclopropane derivatives: Various derivatives with different functional groups.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
TZLQEZFNTVQBII-RFZPGFLSSA-N |
Isomeric SMILES |
CC(C)([C@@H]1C[C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)(C1CC1C(=O)O)O |
Origin of Product |
United States |
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